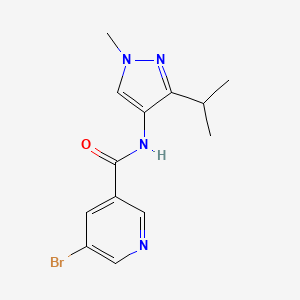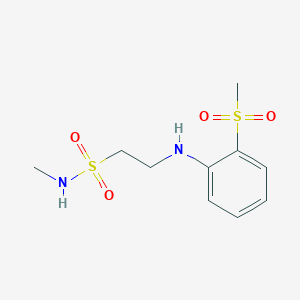
N-methyl-2-(quinazolin-2-ylamino)ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-2-(quinazolin-2-ylamino)ethanesulfonamide, also known as E-3810, is a small molecule inhibitor that targets the angiopoietin-Tie2 signaling pathway. This pathway plays a crucial role in the regulation of blood vessel growth and maintenance. E-3810 has shown promising results in preclinical studies as an anti-cancer agent, as well as in the treatment of ocular diseases such as macular degeneration and diabetic retinopathy.
Mécanisme D'action
N-methyl-2-(quinazolin-2-ylamino)ethanesulfonamide works by inhibiting the angiopoietin-Tie2 signaling pathway, which is involved in the regulation of blood vessel growth and maintenance. This pathway plays a crucial role in tumor angiogenesis, the process by which tumors develop their own blood supply. By inhibiting this pathway, N-methyl-2-(quinazolin-2-ylamino)ethanesulfonamide can prevent the growth and spread of tumors.
Biochemical and Physiological Effects:
N-methyl-2-(quinazolin-2-ylamino)ethanesulfonamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These include inhibition of angiogenesis, reduction of tumor growth and metastasis, and improvement of retinal function in ocular diseases. Additionally, N-methyl-2-(quinazolin-2-ylamino)ethanesulfonamide has been shown to have a favorable safety profile in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-methyl-2-(quinazolin-2-ylamino)ethanesulfonamide in lab experiments is its specificity for the angiopoietin-Tie2 signaling pathway. This allows researchers to selectively target this pathway without affecting other signaling pathways. Additionally, N-methyl-2-(quinazolin-2-ylamino)ethanesulfonamide has been shown to have a favorable safety profile in preclinical studies, which makes it a promising candidate for further development.
One limitation of using N-methyl-2-(quinazolin-2-ylamino)ethanesulfonamide in lab experiments is its relatively low solubility in aqueous solutions. This can make it difficult to administer in certain experimental settings. Additionally, the efficacy of N-methyl-2-(quinazolin-2-ylamino)ethanesulfonamide may vary depending on the specific type of cancer or ocular disease being studied.
Orientations Futures
There are several potential future directions for the development of N-methyl-2-(quinazolin-2-ylamino)ethanesulfonamide. One area of focus is the development of more potent analogs of N-methyl-2-(quinazolin-2-ylamino)ethanesulfonamide that can better inhibit the angiopoietin-Tie2 signaling pathway. Additionally, N-methyl-2-(quinazolin-2-ylamino)ethanesulfonamide may be combined with other anti-cancer agents to improve its efficacy in the treatment of cancer. Finally, further studies are needed to determine the optimal dosing and administration of N-methyl-2-(quinazolin-2-ylamino)ethanesulfonamide in clinical settings.
Méthodes De Synthèse
The synthesis of N-methyl-2-(quinazolin-2-ylamino)ethanesulfonamide involves a multistep process, starting with the reaction of 2-aminobenzonitrile with ethyl chloroacetate to form 2-(2-cyanoethyl)aminobenzonitrile. This intermediate is then reacted with N-methyl-N-(2-chloroethyl)sulfonamide to form the desired product, N-methyl-2-(quinazolin-2-ylamino)ethanesulfonamide.
Applications De Recherche Scientifique
N-methyl-2-(quinazolin-2-ylamino)ethanesulfonamide has been extensively studied in preclinical models for its potential as an anti-cancer agent. It has been shown to inhibit tumor growth and metastasis in various types of cancer, including breast, lung, and colon cancer. Additionally, N-methyl-2-(quinazolin-2-ylamino)ethanesulfonamide has been investigated as a treatment for ocular diseases such as macular degeneration and diabetic retinopathy, where it has been shown to reduce abnormal blood vessel growth and improve retinal function.
Propriétés
IUPAC Name |
N-methyl-2-(quinazolin-2-ylamino)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2S/c1-12-18(16,17)7-6-13-11-14-8-9-4-2-3-5-10(9)15-11/h2-5,8,12H,6-7H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMGCSFRSTTXLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CCNC1=NC2=CC=CC=C2C=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(4-Hydroxyoxan-4-yl)methylamino]pyridazine-3-carboxylic acid](/img/structure/B6645028.png)

![3-[(3-Methoxycyclopentyl)carbamoyl]benzoic acid](/img/structure/B6645042.png)
![Methyl 2-[(1-methoxycyclobutyl)methylamino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6645054.png)
![8-Propionyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6645062.png)
![N-[(3,3-difluorocyclopentyl)methyl]-1,1-dioxothian-3-amine](/img/structure/B6645078.png)
![2-[[2-[(5-Cyanothiophen-2-yl)sulfonylamino]acetyl]amino]acetic acid](/img/structure/B6645085.png)

![3,3-dimethyl-2-[1-(1H-1,2,4-triazol-5-yl)ethylcarbamoyl]butanoic acid](/img/structure/B6645099.png)


![2-[[2-(Aminomethyl)cyclohexyl]amino]-1-thiophen-3-ylethanol](/img/structure/B6645119.png)
